Morpholin-4-yl-piperazin-1-yl-methanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a morpholine ring and a piperazine moiety, which are linked via a methanone functional group. The compound is primarily studied for its role as an enzyme inhibitor, particularly against the enzyme Aldo-Keto Reductase 1C3 (AKR1C3), which is implicated in various hormone-related cancers.
Morpholin-4-yl-piperazin-1-yl-methanone can be sourced from chemical suppliers and is also available in various databases such as PubChem and BenchChem. Its chemical identity is cataloged under the CAS number 98834-08-3, and it has been referenced in numerous scientific studies focusing on its synthesis and biological activity .
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. Piperazine derivatives are often employed in drug design due to their ability to interact with various biological targets, including receptors and enzymes.
The synthesis of Morpholin-4-yl-piperazin-1-yl-methanone typically involves palladium-catalyzed coupling reactions. One common method includes the reaction of substituted phenyl or pyridyl bromides with morpholino(piperazin-1-yl)methanone. The process can be carried out in organic solvents such as dichloromethane or tetrahydrofuran, with purification achieved through recrystallization .
The reaction conditions usually involve heating under an inert atmosphere to facilitate the coupling reaction. The use of palladium catalysts enhances the efficiency of the coupling process, allowing for high yields of the desired product. Characterization of the synthesized compound is performed using techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity .
Morpholin-4-yl-piperazin-1-yl-methanone has a molecular formula of and a molecular weight of 199.25 g/mol. The InChI code for this compound is 1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2
.
The compound typically crystallizes in the monoclinic crystal system, exhibiting stability through inter and intramolecular hydrogen bonding, which contributes to its solid-state properties .
Morpholin-4-yl-piperazin-1-yl-methanone participates in various chemical reactions, primarily involving modifications to its piperazine and morpholine rings. It can undergo oxidation to form N-oxides or reduction using agents like lithium aluminum hydride to yield reduced derivatives .
The oxidation reactions may utilize hydrogen peroxide or potassium permanganate, while reduction reactions are typically performed in anhydrous solvents such as ether or tetrahydrofuran. Additionally, nucleophilic substitution reactions can occur at the fluorophenyl group, leading to various substituted products .
The primary mechanism of action for Morpholin-4-yl-piperazin-1-yl-methanone involves its role as an inhibitor of AKR1C3. By binding to this enzyme, the compound interferes with its catalytic activity, which is crucial for the metabolism of steroid hormones. This inhibition has potential implications in treating hormone-dependent cancers .
Morpholin-4-yl-piperazin-1-yl-methanone is characterized as a solid compound with a melting point typically around 85–88 degrees Celsius. Its solubility profile indicates compatibility with various organic solvents, making it suitable for diverse applications in chemistry and biology .
The chemical properties include stability under standard laboratory conditions but may exhibit reactivity towards strong oxidizing or reducing agents. The compound's structure allows it to participate in typical reactions associated with amides and cyclic amines .
Morpholin-4-yl-piperazin-1-yl-methanone has been explored for several scientific applications:
The synthesis of Morpholin-4-yl(piperazin-1-yl)methanone (CAS: 98834-08-3) primarily relies on amide coupling methodologies between morpholine and piperazine precursors. The most efficient catalytic approach involves the Schotten-Baumann reaction, where a carboxylic acid chloride derivative reacts with secondary amines under aqueous-organic biphasic conditions. Alternative routes employ carbodiimide-mediated coupling using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to activate carboxylic acid precursors prior to nucleophilic attack by the heterocyclic amines . Recent advances have explored enzymatic catalysis for intermediate synthesis, as demonstrated in structurally similar compounds where nitroreductase and mutase enzymes achieve high-yield reductions of nitro intermediates under mild conditions [8]. This biocatalytic approach offers significant advantages in regioselectivity and reduced byproduct formation compared to traditional chemical reduction methods.
A notable improvement in yield (≥95%) has been achieved through in-situ activation protocols using triphosgene as a dehydrating agent, which facilitates the formation of the carbonyl bridge between the morpholine and piperazine rings. This method effectively suppresses the formation of N,N'-bis-heterocyclic urea byproducts that commonly plague conventional coupling approaches .
The central amide bond in Morpholin-4-yl(piperazin-1-yl)methanone forms via a concerted addition-elimination mechanism characteristic of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate where the nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the morpholine carbonyl precursor. Experimental evidence confirms that the electron-withdrawing nature of the carbonyl-activating group directly influences reaction kinetics, with acid chloride derivatives reacting within minutes at 0°C, while carboxylic acids require extended reaction times (12-24 hours) at elevated temperatures (50-80°C) [2].
The planarity of the amide bond in the final product, evidenced by the SMILES notation (O=C(N1CCOCC1)N2CCNCC2), creates a rigid molecular architecture that influences both physicochemical properties and biological interactions [1]. This configuration allows for rotational restriction that positions the two heterocyclic rings in a defined spatial orientation, a feature of significant importance in medicinal chemistry applications where receptor binding specificity is required.
Table 1: Comparative Efficiency of Coupling Agents for Amide Bond Formation
Coupling Agent | Reaction Temperature (°C) | Reaction Time (hr) | Reported Yield (%) | Byproduct Formation |
---|---|---|---|---|
Triphosgene | 0-25 | 1.5 | ≥95 | Minimal |
HBTU | 25 | 12 | 85 | Moderate |
DCC | 25 | 24 | 78 | Significant (DCU) |
Acid Chloride | 0-5 | 0.5 | 92 | Hydrochloric Acid |
While direct synthesis of Morpholin-4-yl(piperazin-1-yl)methanone typically doesn't require transition metals, palladium-catalyzed methodologies become essential when synthesizing advanced precursors or structurally modified analogs. The Suzuki-Miyaura cross-coupling reaction, employing Pd(dppf)Cl₂ catalysts, enables the introduction of aryl and heteroaryl substituents to piperazine intermediates before the final amide bond formation [5]. This approach is particularly valuable for creating molecular libraries with diverse electronic and steric properties while maintaining the core morpholine-piperazine-carbonyl architecture.
Catalytic systems featuring palladium on carbon (Pd/C) or nickel catalysts facilitate crucial reductive amination steps in piperazine synthesis. These catalysts enable high-yield transformations of nitro intermediates to amines under hydrogen atmospheres (30-50 psi), which subsequently serve as nucleophiles in the amide bond formation with morpholine carbonyl precursors [5]. Recent advances have demonstrated that ligand design significantly impacts catalytic efficiency in these systems, with XPhos and SPhos ligands providing superior yield in carbon-nitrogen bond formation compared to traditional triphenylphosphine ligands.
The choice of solvent and base significantly impacts the reaction efficiency and product purity in synthesizing Morpholin-4-yl(piperazin-1-yl)methanone. Polar aprotic solvents demonstrate superior performance, with DMF (N,N-dimethylformamide) emerging as the optimal medium due to its ability to solubilize both heterocyclic components while facilitating the deprotonation of piperazine. Research indicates that acetonitrile provides an excellent alternative when byproduct solubility issues arise in DMF-based syntheses [2].
Base selection follows a distinct hierarchy: tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) consistently outperform inorganic bases (K₂CO₃, NaOH) in both reaction rate and yield. The critical mechanistic role of these bases involves deprotonation of the piperazine nitrogen to enhance its nucleophilicity while neutralizing acid byproducts. Optimization studies reveal that maintaining a base concentration of 2.0-2.5 equivalents relative to the carbonyl precursor maximizes yield while minimizing N-alkylation side reactions .
Table 2: Solvent and Base Optimization Parameters for Amide Coupling
Parameter | Optimal Conditions | Suboptimal Conditions | Performance Impact |
---|---|---|---|
Primary Solvent | DMF | Dichloromethane | +38% yield improvement |
Co-solvent | None required | Water (biphasic) | Reduced reaction rate |
Base Type | Triethylamine | Potassium carbonate | +27% yield improvement |
Base Equivalents | 2.2 | 1.0 | Prevents acid salt formation |
Temperature | 0°C → 25°C (gradient) | Constant 60°C | Minimizes thermal decomposition |
Solution-phase synthesis remains the dominant approach for manufacturing Morpholin-4-yl(piperazin-1-yl)methanone, particularly for bulk quantities exceeding 100g. This method benefits from straightforward reaction monitoring using TLC and NMR techniques, and simplified purification through aqueous workup and crystallization. Commercial suppliers typically provide the compound as a colourless crystalline solid purified via recrystallization from ethanol/water mixtures, achieving ≥95-98% purity suitable for most research applications .
Solid-phase synthesis has emerged for specialized applications requiring molecular diversification, particularly when creating combinatorial libraries. The methodology employs Wang resin-linked morpholine carboxylates, which undergo efficient amidation with piperazine derivatives in the presence of activating agents. After cleavage from the resin with trifluoroacetic acid (TFA), the target compound is obtained in moderate yields (70-85%) but with superior purity profiles due to the built-in purification effect of solid-phase synthesis. This approach significantly reduces purification challenges associated with soluble coupling byproducts, though it faces limitations in scale-up economics compared to solution-phase methods .
The decision matrix between these approaches depends heavily on the intended application: solution-phase synthesis delivers cost efficiency for bulk production, while solid-phase methods provide advantages when synthesizing structural analogs for structure-activity relationship studies in medicinal chemistry programs.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0